1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one
Description
Properties
IUPAC Name |
1-benzyl-2-[3-(dimethylamino)propyl]indazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-20(2)13-8-14-21-19(23)17-11-6-7-12-18(17)22(21)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGWTMXEDJEORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966834 | |
| Record name | 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52413-42-0 | |
| Record name | 3H-Indazol-3-one, 2-(3-(dimethylamino)propyl)-1,2-dihydro-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052413420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ3PM9MWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Introduction of the Benzyl Group at N1
The benzyl group at N1 is typically installed via alkylation of the indazolone nitrogen. EP0355970A1 demonstrates that protected indazolones (e.g., ethoxycarbonyl-protected derivatives) react with benzyl halides in the presence of strong bases like cesium carbonate ($$ \text{Cs}2\text{CO}3 $$). For instance, treating 1-carboethoxy-4-(N-methylcarbamoyl)-1,2-dihydro-3H-indazol-3-one with benzyl chloride in DMF at 50°C yields the N1-benzyl product after deprotection. The use of bulky bases minimizes competing O-alkylation, ensuring regioselectivity toward the indazolone nitrogen.
Installation of the 3-(Dimethylamino)propyl Group at N2
The N2-alkylation step requires careful selection of alkylating agents and reaction conditions. WO2006048745A1 highlights the use of pre-functionalized alkyl halides, such as 3-(dimethylamino)propyl bromide, in SN2 reactions. In a representative procedure, the indazolone nitrogen is deprotonated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in tetrahydrofuran (THF), followed by addition of the alkylating agent at 0–25°C. Alternatively, Mitsunobu conditions ($$ \text{DIAD}, \text{PPh}_3 $$) may be employed to couple alcohols to the N2 position, though this is less common for tertiary amines due to steric hindrance.
Protecting Group Chemistry
Protecting groups are critical for multistep syntheses. EP0355970A1 emphasizes the use of (1-4C)alkoxycarbonyl groups (e.g., ethoxycarbonyl) to shield the indazolone nitrogens during alkylation. Deprotection is achieved via hydrolysis with aqueous ammonia or methylamine in methanol, yielding the free indazolone. For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) groups may be removed under mild acidic conditions (e.g., HCl in dioxane).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one:
Challenges and Optimization
Regioselectivity in Alkylation
Competing O-alkylation and N-alkylation pathways necessitate precise control. EP0355970A1 notes that using polar aprotic solvents (e.g., DMF) and cesium carbonate enhances N-alkylation selectivity due to improved solubility of the deprotonated indazolone.
Purification of Hydrophilic Byproducts
The tertiary amine moiety in the 3-(dimethylamino)propyl group introduces polarity, complicating isolation. Chromatography on silica gel with methanol/chloroform gradients (5–10% MeOH) effectively separates the target compound from hydrophilic impurities.
Stability of intermediates
Nitro-containing intermediates (e.g., 6-nitroindazole derivatives) are prone to reduction under hydrogenation conditions. WO2006048745A1 advises using palladium-on-carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ at 1 atm for selective reductions without affecting the indazolone core.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on substituent variations, functional groups, and pharmaceutical relevance.
1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole Formate
- Molecular Formula : C₂₂H₂₉N₃O₃
- Key Differences: Substituent: A diethylamino group replaces dimethylamino, increasing hydrophobicity (higher logP). Linkage: The dimethylaminopropyl chain is replaced by a 3-diethylaminopropoxy ether group, altering electronic properties and hydrogen-bonding capacity. Core Structure: The indazole ring lacks the 1,2-dihydro-3-one moiety, reducing conformational rigidity compared to the target compound.
- Application: Registered as a pharmaceutical impurity (Catalogue No.: PA 02 2491001) with distinct chromatographic retention behavior .
3-Dimethylaminopropyl 2-Benzylaminobenzoate
- Key Differences: Backbone: A benzoate ester replaces the indazolone core, eliminating nitrogen-based aromaticity. Functional Groups: Contains a benzylamino group at the 2-position of the benzoate ring, which may influence metabolic stability.
- Role : Identified as a process-related impurity in Benzydamine Hydrochloride synthesis, requiring HPLC separation for quality control .
1-Benzyl-3-[3-(Dimethylamino)propoxy]-1H-indazole
- Key Differences: Substitution Pattern: The dimethylaminopropyl group is attached via an ether linkage (propoxy) at the 3-position of the indazole ring instead of the 2-position.
- Application : Used as a reference standard in pharmacopeial testing (e.g., British Pharmacopoeia) .
1-Benzyl-2-(3-(Diethylamino)propyl)-1,2-dihydro-3H-indazol-3-one Formate
- Molecular Formula : C₂₂H₂₉N₃O₃
- Key Differences: Amino Group: Diethylamino substituent instead of dimethylamino, increasing steric bulk and lipophilicity. Salt Form: Exists as a formate salt, contrasting with the hydrochloride form of the target compound .
Analytical and Pharmacological Considerations
Physicochemical Properties
| Property | Target Compound | 1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole | 3-Dimethylaminopropyl 2-Benzylaminobenzoate |
|---|---|---|---|
| Molecular Weight | 309.41 g/mol | 383.49 g/mol | ~350 g/mol (estimated) |
| Core Structure | Indazol-3-one | Indazole | Benzoate ester |
| Amino Substituent | Dimethylamino | Diethylamino | Dimethylamino |
| Polarity | Moderate (amide/tertiary amine) | Low (ether/tertiary amine) | High (ester/primary amine) |
Analytical Differentiation
The target compound and its analogs are distinguished via HPLC using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer (pH 10.5). The method achieves baseline separation within 15 minutes, critical for quantifying impurities at detection limits <1 μg/mL .
Pharmacological Implications
Biological Activity
1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one, also known by its CAS number 52413-42-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{24}N_{2}O. It has a molecular weight of 309.41 g/mol. The compound features an indazole core with a dimethylamino propyl side chain and a benzyl group, contributing to its pharmacological properties.
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : The compound shows promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant properties : It has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective effects : Preliminary studies suggest potential neuroprotective mechanisms, possibly related to modulation of neurotransmitter systems.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and therapeutic potential:
- Animal Models : Research using rodent models has shown that administration of the compound can alleviate symptoms of induced inflammation and oxidative stress.
- Dosage and Efficacy : Effective dosages range from 10 to 50 mg/kg, demonstrating dose-dependent effects on inflammation reduction and neuroprotection.
Case Study 1: Inflammatory Disease Model
In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a significant decrease in swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Case Study 2: Neuroprotection in Ischemic Stroke
A study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated that pre-treatment with the compound led to improved neurological scores and reduced infarct size compared to untreated controls.
Q & A
Q. What analytical methods are recommended for detecting and quantifying 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one in pharmaceutical formulations?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is widely used for its separation from benzydamine hydrochloride and related impurities. Key parameters include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Gradient elution with a mixture of phosphate buffer (pH ~3.0) and acetonitrile.
- Detection : UV absorbance at 254 nm for optimal sensitivity.
- Validation : Linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) are critical for compliance with pharmacopeial standards .
Q. How is this compound synthesized, and what are the critical parameters for ensuring purity?
While direct synthesis pathways are not fully detailed in available literature, the compound is identified as a synthetic byproduct during benzydamine hydrochloride production. Key steps likely involve:
- Condensation reactions between indazole derivatives and 3-(dimethylamino)propyl groups under basic conditions.
- Purification : Column chromatography or recrystallization to isolate the compound from unreacted precursors.
- Purity control : Use of pharmacopeial reference standards (e.g., EP or BP grades) to validate synthetic batches .
Q. What spectroscopic techniques are employed to confirm the molecular structure of this compound?
Structural confirmation typically involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton and carbon environments (e.g., benzyl CH₂ groups at δ ~4.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 337.2).
- X-ray Crystallography : Limited data exist, but related indazolone derivatives are characterized via single-crystal diffraction to confirm stereochemistry .
Advanced Research Questions
Q. What experimental strategies can elucidate the degradation pathways of this compound under accelerated stability conditions?
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., demethylation or indazole ring cleavage).
- Kinetic modeling : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Q. How can researchers resolve discrepancies in reported stability data across studies?
- Standardized protocols : Adopt harmonized conditions (e.g., ICH Q1A guidelines) for temperature, humidity, and light exposure.
- Method validation : Cross-validate HPLC methods between labs to ensure reproducibility.
- Statistical analysis : Use multivariate analysis (e.g., ANOVA) to isolate variables (e.g., excipient interactions) causing data variability .
Q. What role does this compound play as an impurity in benzydamine hydrochloride, and how does its presence impact pharmacological assessments?
- Pharmacopeial limits : The European Pharmacopoeia specifies a maximum impurity threshold (e.g., ≤0.15% w/w) to ensure drug safety.
- Biological activity : Assess receptor binding assays (e.g., COX inhibition) to determine if the impurity exhibits off-target effects.
- Toxicological profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to evaluate its safety profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
